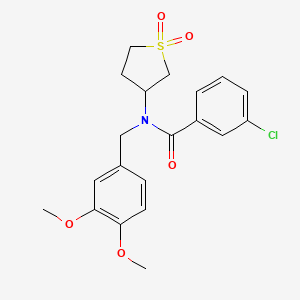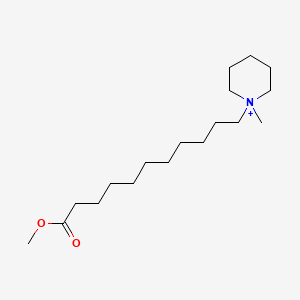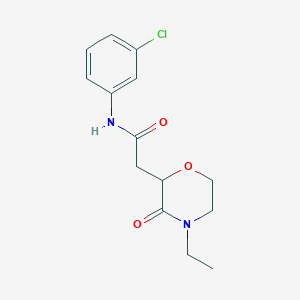![molecular formula C18H21N3OS B11585263 (5Z)-3-ethyl-5-{[1-(2-methylpropyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11585263.png)
(5Z)-3-ethyl-5-{[1-(2-methylpropyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indole and imidazolidinone moieties, which contribute to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the imidazolidinone ring. Key steps include:
Formation of the Indole Derivative: This involves the reaction of 2-methylpropylamine with an appropriate indole precursor under acidic conditions.
Formation of the Imidazolidinone Ring: The indole derivative is then reacted with ethyl isothiocyanate to form the imidazolidinone ring. This step requires careful control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of (5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammatory pathways.
Pathways Involved: It may modulate the activity of key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a different sulfur oxidation state.
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-OXYIMIDAZOLIDIN-4-ONE: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
The unique combination of indole and imidazolidinone moieties in (5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H21N3OS |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H21N3OS/c1-4-21-17(22)15(19-18(21)23)9-13-11-20(10-12(2)3)16-8-6-5-7-14(13)16/h5-9,11-12H,4,10H2,1-3H3,(H,19,23)/b15-9- |
Clé InChI |
NDIMPVUJJKLADH-DHDCSXOGSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(C)C)/NC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(C)C)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl 6-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11585186.png)

![5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11585197.png)
![4-bromo-N-[2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11585198.png)

![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B11585208.png)
![(5Z)-2-(4-fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585213.png)
![cyclohexyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B11585219.png)

![(3Z)-5-bromo-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11585223.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11585236.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585241.png)
![(6Z)-3-(4-chlorophenyl)-6-{4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585248.png)
![prop-2-en-1-yl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585250.png)
